Tert-butyl 4-[(oxetan-3-yl)amino]benzoate
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Overview
Description
Tert-butyl 4-[(oxetan-3-yl)amino]benzoate is a chemical compound that features a tert-butyl ester group attached to a benzoate ring, which is further substituted with an oxetane ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(oxetan-3-yl)amino]benzoate typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions, such as the cyclization of epoxides or halohydrins.
Esterification: The final step involves the esterification of the benzoic acid derivative with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(oxetan-3-yl)amino]benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Scientific Research Applications
Tert-butyl 4-[(oxetan-3-yl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antifolate compounds, which are important as tumor cell inhibitors.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific mechanical and chemical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(oxetan-3-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The amino group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-aminobenzoate: Lacks the oxetane ring, making it less versatile in certain applications.
Oxetane derivatives: Compounds like oxetan-3-one and oxetane-3-carboxylic acid share the oxetane ring but differ in other functional groups.
Uniqueness
Tert-butyl 4-[(oxetan-3-yl)amino]benzoate is unique due to the combination of the oxetane ring and the tert-butyl ester group, which imparts specific chemical and physical properties.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl 4-(oxetan-3-ylamino)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)10-4-6-11(7-5-10)15-12-8-17-9-12/h4-7,12,15H,8-9H2,1-3H3 |
InChI Key |
OKNYUGGJUXBYBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)NC2COC2 |
Origin of Product |
United States |
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